molecular formula C23H36O5 B13432937 17,20:20,21-Bis(methylenedioxy)-5b-pregnan-3b-ol

17,20:20,21-Bis(methylenedioxy)-5b-pregnan-3b-ol

Cat. No.: B13432937
M. Wt: 392.5 g/mol
InChI Key: BMASJGTXZQYHKW-VGRYNZERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,2020,21-Bis(methylenedioxy)-5β-pregnan-3β-ol: is a biochemical compound with the molecular formula C23H36O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol involves multiple steps, starting from a suitable steroid precursor. The key steps include the formation of methylenedioxy bridges at the 17,20 and 20,21 positions. This can be achieved through the reaction of the precursor with methylene iodide and a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methylenedioxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol apart from similar compounds is its specific stereochemistry and the presence of methylenedioxy groups at the 17,20 and 20,21 positions. These structural features contribute to its unique chemical and biological properties .

Properties

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16+,17-,18?,19+,20+,21+,22-,23?/m1/s1

InChI Key

BMASJGTXZQYHKW-VGRYNZERSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O

Origin of Product

United States

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